molecular formula C15H20Cl2N2O5S B2468904 2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfinyl)-N,N-dimethylacetamide CAS No. 341965-02-4

2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfinyl)-N,N-dimethylacetamide

Cat. No.: B2468904
CAS No.: 341965-02-4
M. Wt: 411.29
InChI Key: AOGIGESDODHQPG-UHFFFAOYSA-N
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Description

2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfinyl)-N,N-dimethylacetamide is a useful research compound. Its molecular formula is C15H20Cl2N2O5S and its molecular weight is 411.29. The purity is usually 95%.
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Scientific Research Applications

Chemiluminescence Studies

A study by Watanabe et al. (2010) explored the singlet oxygenation of compounds similar to 2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfinyl)-N,N-dimethylacetamide, focusing on their chemiluminescence properties. They found that these compounds, when oxidized, could emit light under specific conditions, which could have implications for chemical analysis and imaging technologies (Watanabe et al., 2010).

Organophosphorus Compounds Synthesis

Pedersen and Lawesson (1974) investigated reactions involving similar compounds for synthesizing organophosphorus compounds. Their findings contribute to understanding how such compounds can be used in various chemical syntheses, particularly in producing 3H-1,2-dithiole-3-thiones (Pedersen & Lawesson, 1974).

Sulfamoylation Reactions

Okada, Iwashita, and Koizumi (2000) researched the sulfamoylation reactions of hydroxyl groups using solvents such as N,N-dimethylacetamide, which is structurally related to the compound . Their work sheds light on the reaction mechanisms and conditions that favor efficient sulfamoylation (Okada, Iwashita, & Koizumi, 2000).

Inhibition of Gastric Acid Secretion

Terauchi et al. (1997) synthesized derivatives of compounds structurally similar to the query compound and evaluated their gastric antisecretory activity. This research indicates potential medical applications, particularly in treating gastrointestinal disorders (Terauchi et al., 1997).

Kinase Inhibition for Cancer Therapy

Boschelli et al. (2001) explored compounds related to the query for their ability to inhibit Src kinase activity, a target for cancer therapy. This demonstrates the potential use of such compounds in developing new anticancer drugs (Boschelli et al., 2001).

Novel Membranes for Fuel Cells

He, Han, Yu, Zhu, and Wang (2016) investigated the incorporation of sulfide units into polymers related to the query compound to enhance the antioxidant capacity of membranes for high-temperature proton exchange membrane fuel cells. This research is significant for the development of more efficient and durable fuel cells (He et al., 2016).

Properties

IUPAC Name

N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-2-[2-(dimethylamino)-2-oxoethyl]sulfinylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O5S/c1-19(2)15(21)9-25(22)8-14(20)18-12-7-13(24-5-4-23-3)11(17)6-10(12)16/h6-7H,4-5,8-9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGIGESDODHQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CS(=O)CC(=O)NC1=CC(=C(C=C1Cl)Cl)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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